Arachidonic Acid

説明

The safety of this ingredient has not been documented and substantiated for cosmetic product use. The CIR Expert Panel cannot conclude whether Arachidonic Acid is safe for use in cosmetic products until such time that the appropriate safety data have been obtained and evaluated.

Arachidonic acid has been reported in Agaricus blazei, Mortierella hygrophila, and other organisms with data available.

Arachidonic Acid is an unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.(ChemID Plus)

An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.

特性

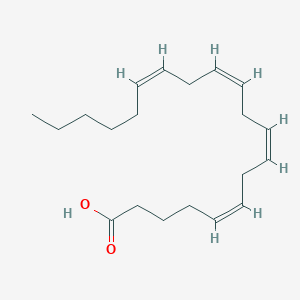

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040420 |

Source

|

| Record name | Arachidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index], Liquid |

Source

|

| Record name | Arachidonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000015 [mmHg] |

Source

|

| Record name | Arachidonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-32-1, 93444-49-6 |

Source

|

| Record name | Arachidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arachidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosa-5,8,11,14-tetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arachidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Arachidonic Acid Signaling in Cancer: Metabolic Reprogramming and Therapeutic Targeting

[1][2][3][4]

Executive Summary

This technical guide analyzes the role of Arachidonic Acid (AA) metabolism as a central node in cancer progression, moving beyond simple inflammation to explore its function in metabolic reprogramming, immune evasion, and metastatic niche formation. For drug development professionals and research scientists, this document provides a mechanistic blueprint of the COX, LOX, and CYP450 pathways, supported by validated experimental protocols for lipidomic profiling.

Part 1: The Arachidonic Acid Cascade — The "Master Switch"

Arachidonic acid (AA) is not merely a structural phospholipid component; it is a bioactive lipid precursor that, upon liberation by Phospholipase A2 (PLA2), drives a tripartite signaling cascade. In the tumor microenvironment (TME), this cascade is constitutively activated, fueling autocrine and paracrine loops that sustain malignancy.

The Tripartite Metabolic Divergence

Once free AA is released from the sn-2 position of membrane phospholipids, it is metabolized by three distinct enzyme families. In cancer, the balance shifts from homeostasis to pro-tumorigenic signaling.

-

Cyclooxygenases (COX-1/2): Generate prostaglandins (PGs) and thromboxanes. COX-2 is the inducible isoform often overexpressed in carcinomas (colon, breast, lung).

-

Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Generate leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). These promote chemotaxis and vascular permeability.

-

Cytochrome P450 (CYP) Epoxygenases: Generate epoxyeicosatrienoic acids (EETs) and 20-HETE. These are potent angiogenic factors often overlooked in standard oncology panels.

Visualization: The AA Signaling Network

The following diagram illustrates the divergence of AA metabolism and the downstream effectors relevant to cancer biology.

Caption: The tripartite divergence of Arachidonic Acid metabolism into COX, LOX, and CYP450 pathways, highlighting key pro-tumorigenic metabolites.

Part 2: The COX-2/PGE2 Axis — Mechanisms of Immune Evasion

While COX-2's role in inflammation is well-documented, its critical function in immune evasion is the current frontier of drug development. COX-2 derived Prostaglandin E2 (PGE2) acts as a checkpoint regulator.[1][2][3]

Mechanism of Action

PGE2 signals primarily through four G-protein coupled receptors (EP1–EP4). In the context of the Tumor Microenvironment (TME):

-

EP4 Receptor Activation: PGE2 binds to EP4 on CD8+ T cells and Natural Killer (NK) cells.

-

cAMP/PKA Signaling: This activates the cAMP-PKA-CREB pathway.

-

Immune Suppression:

-

In T-Cells: Downregulates IL-2 and IFN-gamma; upregulates PD-1 expression, rendering cells susceptible to PD-L1 mediated exhaustion.

-

In Myeloid Cells: Promotes differentiation of Monocytes into MDSCs (Myeloid-Derived Suppressor Cells) rather than Dendritic Cells.

-

This mechanism explains why COX-2 inhibitors (e.g., celecoxib) are being investigated as adjuvants to Checkpoint Inhibitors (anti-PD-1/PD-L1).

Caption: The PGE2-EP4 signaling axis leading to T-cell exhaustion via PD-1 upregulation, a key mechanism of tumor immune evasion.

Part 3: LOX and CYP450 — The Metastatic Engines

While COX-2 drives proliferation and evasion, the Lipoxygenase (LOX) and CYP450 pathways are instrumental in remodeling the extracellular matrix (ECM) and angiogenesis.

The LOX Pathway (5-LOX & 12-LOX)[8][9]

-

12-HETE (from 12-LOX): Acts as a potent chemoattractant for endothelial cells, promoting angiogenesis independent of VEGF. High levels of 12-HETE in prostate cancer correlate with bone metastasis.

-

Leukotriene B4 (LTB4): Binds to BLT1/2 receptors on cancer stem cells, enhancing self-renewal and resistance to chemotherapy.

The CYP450 Pathway (Epoxygenases)[10]

-

EETs (Epoxyeicosatrienoic acids): These metabolites promote endothelial cell proliferation and survival. Crucially, they are rapidly degraded by Soluble Epoxide Hydrolase (sEH).

-

Therapeutic Insight: Inhibiting sEH stabilizes EETs, which can be pro-tumorigenic in some contexts but anti-inflammatory in others. However, in cancer, CYP inhibitors are the primary target to reduce the angiogenic burden of EETs and 20-HETE.

Part 4: Technical Workflow — Quantitative Lipidomics

To study these pathways, Western Blotting is insufficient as it only measures enzyme levels, not activity. LC-MS/MS Lipidomics is the gold standard for quantifying the bioactive metabolites (eicosanoids).

Protocol: Targeted Eicosanoid Profiling

Objective: Quantify AA metabolites (PGE2, LTB4, 12-HETE, etc.) from cell culture or plasma.

Table 1: Lipidomics Experimental Parameters

| Parameter | Specification | Rationale |

| Sample Type | Plasma (200 µL) or Cell Pellet (1x10^6 cells) | Sufficient biomass for low-abundance lipid detection. |

| Internal Standards | Deuterated mix (d4-PGE2, d4-LTB4, d8-AA) | Essential for correcting extraction efficiency and matrix effects. |

| Extraction Method | Solid Phase Extraction (SPE) - C18 Cartridges | Superior recovery and cleanliness compared to liquid-liquid extraction. |

| LC Column | C18 Reverse Phase (1.7 µm particle size) | High resolution required to separate structural isomers (e.g., PGE2 vs PGD2). |

| Mass Spec Mode | MRM (Multiple Reaction Monitoring) - Negative Ion | Maximizes sensitivity and specificity for carboxylated lipids. |

Step-by-Step Workflow

-

Sample Preparation:

-

Spike samples with antioxidant cocktail (BHT/EDTA) to prevent auto-oxidation of AA.

-

Add Deuterated Internal Standards immediately before processing.

-

-

Extraction (SPE):

-

Reconstitution:

-

Resuspend in 50:50 Water:Acetonitrile for LC injection.

-

-

Analysis:

Caption: Standardized LC-MS/MS workflow for the targeted quantification of arachidonic acid metabolites (eicosanoids).

Part 5: Drug Development Landscape

Targeting the AA pathway requires a nuanced approach due to the redundancy of the system (e.g., blocking COX may shunt AA into the LOX pathway).

Table 2: Therapeutic Targets and Status

| Target | Drug Class | Mechanism | Development Status |

| COX-2 | Celecoxib, Etoricoxib | Inhibits PGE2 synthesis; reduces inflammation and PD-1 expression. | FDA Approved (Arthritis); Phase III in Cancer (Adjuvant). |

| EP4 Receptor | E7046, Grapiprant | Blocks PGE2 binding; prevents immune suppression without affecting mucosal integrity. | Phase I/II Clinical Trials (Solid Tumors).[5] |

| 5-LOX | Zileuton | Inhibits Leukotriene formation. | FDA Approved (Asthma); Preclinical in Cancer. |

| Dual COX/LOX | Licofelone | Prevents "shunt" effect where blocking one pathway overactivates the other. | Phase II/III (Osteoarthritis); Investigational in Cancer. |

| CYP4A/4F | HET0016 | Inhibits 20-HETE synthesis; reduces angiogenesis. | Preclinical.[5] |

Strategic Insight: The most promising current strategy is combinatorial therapy . Using an EP4 antagonist to "release the brakes" on the immune system renders tumors more sensitive to Anti-PD-1 checkpoint inhibitors.

References

-

Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181–193. Link

-

Zelenay, S., et al. (2015). Cyclooxygenase-Dependent Tumor Growth through Evasion of Immunity. Cell, 162(6), 1257–1270. Link

-

Lipid MAPS® Lipidomics Gateway. Protocols for Fatty Acid Analysis. Lipid MAPS. Link

-

Panigrahy, D., et al. (2010). Epoxyeicosanoids promote organ and tissue regeneration. Proceedings of the National Academy of Sciences, 107(37), 16369–16374. Link

-

Greene, E. R., et al. (2011). Regulation of inflammation by the eicosanoids. Journal of Leukocyte Biology, 90(5), 897–909. Link

-

Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305. Link

Sources

- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The COX-2–PGE2 Pathway Promotes Tumor Evasion in Colorectal Adenomas [cancer.fr]

- 3. aacrjournals.org [aacrjournals.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. youtube.com [youtube.com]

- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 7. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipid Signal: A Technical Guide to Arachidonic Acid Metabolites in Cardiovascular Drug Discovery

Executive Summary

For decades, Arachidonic Acid (AA) was viewed primarily through the lens of inflammation and pain, dominated by the cyclooxygenase (COX) pathway. However, for cardiovascular (CV) researchers and drug developers, this view is dangerously incomplete. AA is the central substrate for a complex lipid signaling network that regulates vascular tone, platelet aggregation, and cardiomyocyte survival.

This guide moves beyond the basic "inflammatory cascade" to focus on the metabolic triad —COX, LOX, and CYP450—with a specific emphasis on the cytochrome P450 branch, which represents the current frontier in cardiovascular therapeutics (e.g., soluble Epoxide Hydrolase inhibitors).

Part 1: The Metabolic Triad and Cardiovascular Fate

AA metabolism is not a linear pathway but a competitive ecosystem where three enzymatic arms vie for the same substrate. The net cardiovascular phenotype—hypertensive vs. normotensive, pro-thrombotic vs. anti-thrombotic—depends on the balance of these metabolites.

The COX Pathway: The Hemostatic Balance

The cardiovascular risk associated with COX-2 inhibitors (coxibs) and NSAIDs stems from a disruption in the delicate balance between two opposing prostanoids:

-

Thromboxane A2 (TXA2): Produced primarily by COX-1 in platelets. It is a potent vasoconstrictor and platelet agonist.

-

Prostacyclin (PGI2): Produced primarily by COX-2 in endothelial cells.[1] It is a potent vasodilator and inhibitor of platelet aggregation.

The Mechanism of Failure: Selective COX-2 inhibition suppresses endothelial PGI2 (the "brake") without affecting platelet COX-1 derived TXA2 (the "accelerator"). This creates a pro-thrombotic environment, increasing the risk of myocardial infarction (MI) and stroke.

The LOX Pathway: The Atherosclerosis Driver

The 5-Lipoxygenase (5-LOX) pathway generates Leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).

-

CV Impact: LTB4 is a potent chemoattractant for neutrophils and macrophages, driving plaque instability in atherosclerosis.

-

Therapeutic Insight: Dual COX/LOX inhibitors (e.g., licofelone) were developed to mitigate this, though clinical success has been mixed compared to pure anti-inflammatory strategies.

The CYP450 Pathway: The Regulator of Vascular Tone

This is the most critical section for modern drug development. CYP450 enzymes (epoxygenases and

-

Epoxyeicosatrienoic Acids (EETs): Produced by CYP epoxygenases (e.g., CYP2C, CYP2J).

-

20-HETE: Produced by CYP

-hydroxylases (e.g., CYP4A, CYP4F).-

Action: Potent vasoconstrictor (inhibits

channels) and promotes VSMC proliferation. High levels are linked to hypertension and stroke.

-

Visualization: The Arachidonic Acid Network

The following diagram illustrates the competitive flow of AA and the opposing physiological effects of its metabolites.

Caption: The AA Metabolic Triad. Green nodes/arrows indicate cardioprotective pathways; Red indicates deleterious or pro-hypertensive pathways.

Part 2: The Therapeutic Frontier (sEH Inhibition)

The most promising area for new cardiovascular drugs lies in manipulating the CYP450 branch.

The Target: Soluble Epoxide Hydrolase (sEH)

Since EETs are potent vasodilators and anti-inflammatory agents, their rapid degradation by sEH limits their therapeutic potential.[2][3] Inhibiting sEH "stabilizes" EETs, prolonging their beneficial effects.[3]

| Feature | sEH Inhibition Effect | Mechanism |

| Blood Pressure | Reduction | Potentiation of EET-mediated BK channel activation in VSMCs. |

| Endothelial Function | Improvement | Increased NO bioavailability; reduction of NF- |

| Cardiac Remodeling | Prevention | Anti-fibrotic effects via inhibition of TGF- |

| Metabolic Syndrome | Improvement | EETs improve insulin sensitivity and reduce adipose inflammation. |

Drug Development Status: First-generation inhibitors (ureas) had poor solubility. Modern candidates (e.g., GSK2256294, EC5026) utilize optimized pharmacophores to improve bioavailability and target engagement.

Part 3: Analytical Workflow (LC-MS/MS)

Quantifying AA metabolites is notoriously difficult due to their rapid half-lives (seconds to minutes) and susceptibility to ex vivo oxidation. ELISA kits are often insufficient for distinguishing regioisomers (e.g., 11,12-EET vs 14,15-EET). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for regulatory-grade data.

Protocol: Targeted Eicosanoid Profiling

1. Sample Collection & Handling (Critical Step)

-

Matrix: Plasma (EDTA) or Tissue.

-

Stabilization: Immediately add an antioxidant cocktail (BHT or TPP) to prevent auto-oxidation during storage.

-

Inhibition: Add a soluble epoxide hydrolase inhibitor (e.g., AUDA) to the collection tube if measuring EETs, to prevent ex vivo degradation into DHETs.

2. Extraction Strategy (Solid Phase Extraction - SPE)

-

Why SPE? Liquid-Liquid Extraction (LLE) often results in ion suppression from phospholipids. SPE provides cleaner extracts.

-

Step A: Spike sample with deuterated internal standards (e.g., d8-AA, d4-PGE2, d11-14,15-EET). This accounts for extraction loss and matrix effects.

-

Step B: Load onto a polymeric reversed-phase cartridge (e.g., Strata-X or Oasis HLB).

-

Step C: Wash with 5% Methanol/Water to remove salts/proteins.

-

Step D: Elute with 100% Methanol or Ethyl Acetate.

-

Step E: Evaporate under nitrogen; reconstitute in mobile phase.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (1.7

m particle size for UPLC). -

Mobile Phase:

-

A: Water + 0.01% Acetic Acid (favors negative mode ionization).

-

B: Acetonitrile + 0.01% Acetic Acid.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (most eicosanoids ionize best as [M-H]-).

Visualization: The Analytical Pipeline

Caption: Optimized workflow for eicosanoid quantification. Note the critical stabilization step to prevent metabolite degradation.

References

-

Hu, Y., et al. (2024). Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases.[7] Circulation Research. Link

-

Imig, J. D. (2012). Soluble epoxide hydrolase inhibitors and cardiovascular diseases. Heart Failure Reviews. Link

-

Grosser, T., et al. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation. Link

-

Wang, Y., et al. (2019). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Prostaglandins & Other Lipid Mediators.[1][8][9] Link

-

Marino, J. P. (2009). Soluble epoxide hydrolase, a target with multiple opportunities for cardiovascular drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

- 1. londonpainclinic.com [londonpainclinic.com]

- 2. mdpi.com [mdpi.com]

- 3. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. mdpi.com [mdpi.com]

- 7. Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

Cyclooxygenase pathway of arachidonic acid metabolism

An In-Depth Technical Guide to the Cyclooxygenase Pathway of Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclooxygenase (COX) pathway is a central axis in the metabolism of arachidonic acid, leading to the production of a diverse family of bioactive lipid mediators known as prostanoids. These molecules, including prostaglandins and thromboxanes, are pivotal in a vast array of physiological and pathophysiological processes, from maintaining homeostatic functions to driving inflammation, pain, and fever. This technical guide provides a comprehensive exploration of the COX pathway, designed for professionals in research and drug development. We will dissect the enzymatic cascade from the release of arachidonic acid to the synthesis of specific prostanoids, detail the distinct roles and regulation of the key enzyme isoforms, COX-1 and COX-2, and explore the profound pharmacological implications of their inhibition. Furthermore, this guide offers field-proven insights into the critical experimental methodologies used to investigate this pathway, presenting detailed protocols and the rationale behind their application, thereby providing a self-validating framework for rigorous scientific inquiry.

Introduction: The Genesis of Prostanoid Signaling

In its resting state, arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is predominantly found in an esterified form within the sn-2 position of cell membrane phospholipids.[1] Its liberation is the rate-limiting step for the synthesis of eicosanoids and is initiated by cellular stimulation from a variety of signals, including inflammatory, physical, or mitogenic stimuli.[1][2] This release is primarily catalyzed by the phospholipase A2 (PLA2) enzyme family.[3] Once freed, arachidonic acid becomes the substrate for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, each generating a distinct class of potent lipid mediators.[4][5] This guide focuses on the cyclooxygenase pathway, which is arguably the most pharmacologically targeted of the three, serving as the primary route for the synthesis of prostanoids.[4]

The Gatekeepers: Cyclooxygenase (COX) Isoforms

The conversion of arachidonic acid into prostanoids is initiated by the enzyme prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[4] This bifunctional, membrane-bound hemoprotein catalyzes the first two committed steps in prostanoid biosynthesis.[4] Two primary isoforms of this enzyme, COX-1 and COX-2, have been extensively characterized, and their distinct biological roles are central to both physiology and pharmacology.[6]

COX-1: The Housekeeping Enzyme

COX-1 is constitutively expressed in most tissues and is considered the "housekeeping" enzyme.[7][8] Its primary function is to produce prostanoids that regulate essential homeostatic processes.[6] These include:

-

Gastrointestinal Protection: COX-1-derived prostaglandins maintain the integrity of the stomach lining, protecting it from its own acidic environment.[3][9]

-

Platelet Aggregation: In platelets, COX-1 is the sole isoform and is responsible for synthesizing thromboxane A2 (TXA2), a potent promoter of platelet activation and aggregation, which is crucial for blood clotting.[3][10]

-

Renal Homeostasis: COX-1 plays a significant role in maintaining renal blood flow and function under normal physiological conditions.[11]

Due to its constant expression and role in maintaining baseline physiological functions, inhibition of COX-1 is associated with many of the undesirable side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal ulceration and increased bleeding risk.[9][12]

COX-2: The Inducible Mediator of Inflammation

In contrast to COX-1, COX-2 is typically expressed at low levels in most tissues.[8] Its expression is rapidly and dramatically upregulated by proinflammatory cytokines, growth factors, and other inflammatory stimuli.[8][13] This inducible nature places COX-2 at the heart of pathological processes like inflammation, pain, and fever.[6][7] Prostaglandins generated by COX-2 at sites of inflammation contribute to the classic signs of inflammation, such as vasodilation, increased vascular permeability, and pain sensitization.[6][9]

The discovery that COX-2 was the primary source of inflammatory prostanoids led to the "COX-2 hypothesis": that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects without the gastrointestinal toxicity associated with non-selective COX-1/COX-2 inhibition.[12] This hypothesis drove the development of a new class of drugs known as coxibs.[14][15] It is important to note, however, that COX-2 is also constitutively expressed in certain tissues, such as the brain, kidney, and uterus, where it contributes to physiological functions.[8][16]

The Core Mechanism: A Two-Step Enzymatic Cascade

Both COX-1 and COX-2 catalyze the same two-step reaction to convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4][17]

-

Cyclooxygenase Activity: The first step involves the addition of two molecules of O2 to arachidonic acid, forming a cyclic endoperoxide. This reaction produces the transient intermediate, Prostaglandin G2 (PGG2).[18][19]

-

Peroxidase Activity: The second step, catalyzed by the same enzyme, is a peroxidase reaction that reduces the 15-hydroperoxy group of PGG2 to a 15-hydroxyl group, yielding PGH2.[4][19]

PGH2 is the pivotal precursor from which all other prostanoids are synthesized.[19][20] The specific prostanoid produced in a given cell type is determined by the expression of specific downstream isomerase and synthase enzymes.[11][21]

The Prostanoid Family: Diverse Functions and Receptors

The prostanoids are a family of potent, locally-acting lipid mediators with short half-lives.[22][23] They exert their diverse biological effects by binding to specific G-protein-coupled receptors on the surface of target cells.[24] The physiological and pathophysiological roles of the major prostanoids are summarized below.

| Prostanoid | Key Receptors | Major Physiological & Pathophysiological Roles |

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Inflammation: Vasodilation, increased vascular permeability. Pain: Sensitizes nociceptors. Fever: Pyrogenic. GI Tract: Cytoprotective. Kidney: Regulates blood flow and sodium/water balance.[11][24] |

| Prostaglandin I2 (PGI2) | IP | Vasculature: Potent vasodilator. Platelets: Inhibits platelet aggregation. Inflammation: Contributes to edema and pain.[23][25] |

| Thromboxane A2 (TXA2) | TP | Platelets: Potent aggregator and activator. Vasculature: Potent vasoconstrictor. Plays a key role in thrombosis.[3][23][26] |

| Prostaglandin D2 (PGD2) | DP1, DP2 (CRTH2) | Allergy/Asthma: Bronchoconstriction, eosinophil recruitment. Sleep: Induces sleep. Inflammation: Pro-inflammatory effects.[27] |

| Prostaglandin F2α (PGF2α) | FP | Reproduction: Uterine contraction (labor), luteolysis. Vasculature: Vasoconstriction. Eye: Reduces intraocular pressure.[25][27] |

Pharmacological Intervention: A Double-Edged Sword

The central role of the COX pathway in pain and inflammation has made it a primary target for drug development for centuries.[10][12]

-

Non-Selective NSAIDs: Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[18] Their therapeutic anti-inflammatory and analgesic effects are primarily due to COX-2 inhibition, while the common gastrointestinal side effects stem from the concurrent inhibition of the protective COX-1 isoform.[12]

-

Aspirin: Aspirin is unique in that it irreversibly inhibits both COX isoforms by acetylating a serine residue in the active site.[10] Its profound anti-platelet effect, which lasts for the lifetime of the platelet (7-10 days), is due to the irreversible inhibition of COX-1 and subsequent blockade of TXA2 synthesis.[10]

-

COX-2 Selective Inhibitors (Coxibs): Drugs like celecoxib were developed to specifically target COX-2, thereby reducing the risk of gastrointestinal complications.[14][28] While successful in this regard, long-term use of some coxibs was associated with an increased risk of cardiovascular events, such as heart attack and stroke.[28][29] This is thought to be caused by an imbalance between the pro-thrombotic effects of continued TXA2 (from uninhibited COX-1) and the anti-thrombotic effects of reduced PGI2 (from inhibited COX-2 in the vascular endothelium).[15]

Methodologies for Interrogating the COX Pathway

Rigorous investigation of the COX pathway requires robust and validated methodologies. The choice of assay depends critically on the research question, balancing factors like specificity, sensitivity, throughput, and cost.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol describes a common colorimetric assay to determine the inhibitory potential of a compound on COX-1 and COX-2 activity. The principle relies on the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against purified COX-1 and COX-2 enzymes.

-

Causality of Experimental Choices:

-

Enzyme Source: Using purified, recombinant human COX-1 and COX-2 allows for direct assessment of enzyme inhibition without confounding cellular factors.

-

Substrates: Arachidonic acid is the natural substrate to initiate the cyclooxygenase reaction. N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is used as a colorimetric co-substrate for the peroxidase reaction, providing a measurable output.

-

Controls: A no-inhibitor control (vehicle, e.g., DMSO) represents 100% enzyme activity. A known non-selective inhibitor (e.g., indomethacin) and a known COX-2 selective inhibitor (e.g., celecoxib) serve as positive controls to validate the assay's performance.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of hemin (a required cofactor) in DMSO.

-

Prepare stock solutions of the test compound and control inhibitors in DMSO.

-

Prepare fresh solutions of arachidonic acid and the colorimetric probe (TMPD) immediately before use.

-

-

Assay Plate Setup (96-well plate):

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of hemin solution to each well.

-

Add 10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the test compound dilutions (typically a serial dilution) or control inhibitors to the wells. Add 10 µL of vehicle (DMSO) to the 100% activity control wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the colorimetric probe (TMPD) solution to all wells.

-

Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the peroxidase activity.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration of the inhibitor.

-

Normalize the data by expressing the rates as a percentage of the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-1 / COX-2) provides the selectivity index.

-

Experimental Protocol: Quantification of Prostanoids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of prostanoids in complex biological matrices like plasma, cell culture supernatant, or tissue homogenates.[22][30]

-

Objective: To simultaneously identify and quantify multiple prostanoids from a biological sample.

-

Causality of Experimental Choices:

-

Superior Specificity: Unlike immunoassays (e.g., ELISA), which can suffer from cross-reactivity with structurally similar molecules, LC-MS/MS identifies molecules based on their unique mass-to-charge ratio and fragmentation pattern, providing unparalleled specificity.[22]

-

Multiplexing Capability: A single LC-MS/MS run can quantify a wide panel of eicosanoids, offering a comprehensive snapshot of the pathway's activity.[30] This is far more efficient than running individual ELISAs for each analyte.[30]

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., PGE2-d4) for each analyte is crucial. These standards are added at the very beginning of sample processing and co-purify with the endogenous analyte. They correct for analyte loss during extraction and for variations in instrument response (matrix effects), ensuring a highly accurate and self-validating system.[31]

-

Step-by-Step Methodology:

-

Sample Collection & Preparation:

-

Collect biological samples (e.g., cell supernatant, plasma) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids. Snap-freeze and store at -80°C until analysis.

-

Thaw samples on ice.

-

-

Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard mixture to each sample, vortex briefly. This step is critical for accurate quantification.

-

-

Solid-Phase Extraction (SPE):

-

Acidify the samples to ~pH 3.5 to protonate the carboxylic acid group on the prostanoids, which aids in their retention on the SPE sorbent.

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by acidified water.

-

Load the acidified sample onto the cartridge. The prostanoids will bind to the sorbent.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and other polar impurities.

-

Elute the prostanoids from the cartridge using a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., a C18 column).

-

Separate the prostanoids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The column eluent is directed into the mass spectrometer, which is operated in negative electrospray ionization (ESI) mode.

-

Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM). For each analyte and its internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes background noise.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous prostanoid and its corresponding internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Prepare a standard curve by analyzing known concentrations of each prostanoid spiked into a similar matrix.

-

Quantify the concentration of each prostanoid in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Conclusion and Future Perspectives

The cyclooxygenase pathway of arachidonic acid metabolism remains a cornerstone of biomedical research and pharmacology. The delicate balance between the homeostatic functions of COX-1 and the inducible, pro-inflammatory role of COX-2 presents a continuous challenge for drug development. While the advent of coxibs validated the COX-2 hypothesis, it also unveiled the intricate role of its constitutive functions, particularly in cardiovascular health.[15][29] Future research will undoubtedly focus on developing novel anti-inflammatory agents with improved safety profiles. This may involve creating inhibitors with different binding kinetics, targeting downstream synthases to block the production of specific pro-inflammatory prostaglandins, or developing drugs that resolve inflammation rather than simply blocking its initiation. A thorough understanding of the core biochemistry, coupled with the rigorous application of advanced analytical techniques like LC-MS/MS, is essential for any scientist aiming to navigate the complexities of this vital signaling pathway.

References

-

National Center for Biotechnology Information. Arachidonic acid metabolites follow the preferential course of cyclooxygenase pathway for the basal tone in the internal anal sphincter - PMC. Available from: [Link].

-

Verywell Health. Cyclooxygenase (COX) Enzymes, Inhibitors, and More. (2025-09-05). Available from: [Link].

-

Lecturio. Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Available from: [Link].

-

PubMed. COX-1 and COX-2 in health and disease. Available from: [Link].

-

YouTube. Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019-03-25). Available from: [Link].

-

YouTube. Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024-05-26). Available from: [Link].

-

PubMed Central. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Available from: [Link].

-

National Center for Biotechnology Information. COX Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link].

-

Frontiers. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (2025-05-29). Available from: [Link].

-

Wikipedia. Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link].

-

PubMed. [Role of prostaglandins and thromboxanes in cardiovascular physiopathology]. Available from: [Link].

-

National Center for Biotechnology Information. Prostaglandins - StatPearls - NCBI Bookshelf. (2025-09-15). Available from: [Link].

-

Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Available from: [Link].

-

PubMed Central. Clarification of Arachidonic Acid Metabolic Pathway Intricacies. (2021-06-08). Available from: [Link].

-

ScienceDirect. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Available from: [Link].

-

PubMed Central. Synopsis of arachidonic acid metabolism: A review. (2018-03-13). Available from: [Link].

-

PubMed Central. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Available from: [Link].

-

PubMed. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies. Available from: [Link].

-

ResearchGate. (PDF) R E V I E W Arachidonic acid metabolism in health and disease. (2026-01-11). Available from: [Link].

-

Sino Biological. What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement. Available from: [Link].

-

Wikipedia. Prostaglandin - Wikipedia. Available from: [Link].

-

PubMed Central. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (2021-01-19). Available from: [Link].

-

PubMed. [Prostaglandins and thromboxanes]. Available from: [Link].

-

ACS Publications. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link].

-

SlideShare. physiological role of prostaglandin. Available from: [Link].

-

ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023-05-09). Available from: [Link].

-

ResearchGate. COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts... Available from: [Link].

-

PubMed Central. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Available from: [Link].

-

ResearchGate. The pathway for the synthesis of prostaglandins, their respective... Available from: [Link].

-

ACS Publications. Structural and Functional Basis of Cyclooxygenase Inhibition. Available from: [Link].

-

Impactfactor. An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. (2023-09-25). Available from: [Link].

-

PubMed Central. Physiologic and Pathophysiologic Roles of Cyclooxygenase-2 in the Kidney. Available from: [Link].

-

Pharmacy 180. Actions and Pathophysiological Roles - Prostaglandins, Thromboxanes and Prostacyclin | Pharmacology. Available from: [Link].

-

Reactome. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Available from: [Link].

-

Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022-05-24). Available from: [Link].

-

PubMed Central. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways. Available from: [Link].

-

PubMed. Methods for quantitative estimation of prostaglandins. Available from: [Link].

-

Journal of Lipid Research. LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. (2025-08-08). Available from: [Link].

-

ResearchGate. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Request PDF. (2025-08-06). Available from: [Link].

-

National Institutes of Health. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024-12-17). Available from: [Link].

-

Universidade de Lisboa. LC-MS/MS method development for anti- oxidative biomarkers. (2023-06-07). Available from: [Link].

-

Wiley Online Library. The prostaglandins, thromboxanes and leukotrienes. Available from: [Link].

Sources

- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Clarification of Arachidonic Acid Metabolic Pathway Intricacies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lecturio.com [lecturio.com]

- 8. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases | Rambam Maimonides Medical Journal [rmmj.org.il]

- 9. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Arachidonic acid metabolites follow the preferential course of cyclooxygenase pathway for the basal tone in the internal anal sphincter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiologic and Pathophysiologic Roles of Cyclooxygenase-2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 21. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 23. Prostaglandin - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. pharmacy180.com [pharmacy180.com]

- 26. [Role of prostaglandins and thromboxanes in cardiovascular physiopathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. physiological role of prostaglandin | PPTX [slideshare.net]

- 28. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 31. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Lipoxygenase Pathway in Arachidonic Acid Conversion

Executive Summary

The Lipoxygenase (LOX) pathway represents a critical branch of arachidonic acid (AA) metabolism, distinct from the Cyclooxygenase (COX) pathway. While COX inhibition is the mechanism of NSAIDs, the LOX pathway drives the synthesis of leukotrienes (pro-inflammatory) and lipoxins (pro-resolving). This duality makes the pathway a high-value, yet challenging, target for therapeutic intervention in asthma, atherosclerosis, and chronic inflammatory diseases.

This guide provides a technical deep-dive into the enzymatic mechanics of 5-LOX, 12-LOX, and 15-LOX, the pivotal role of the 5-Lipoxygenase-Activating Protein (FLAP), and field-proven protocols for assaying enzyme activity.

Molecular Mechanism: The Arachidonic Acid Cascade

The conversion of Arachidonic Acid (AA) via the LOX pathway is not a passive diffusion event; it is a tightly regulated, protein-mediated transfer.

The Gatekeeper: FLAP and 5-LOX Translocation

In resting cells, 5-LOX resides in the cytosol or nucleoplasm. Upon cell activation (e.g., Ca2+ influx), 5-LOX translocates to the nuclear envelope. Here, it interacts with FLAP (5-Lipoxygenase-Activating Protein) , an integral membrane protein.

-

Mechanism: FLAP does not have catalytic activity. Instead, it acts as a substrate transfer protein, "presenting" arachidonic acid from the membrane phospholipids to the active site of 5-LOX.

-

Critical Insight: Inhibiting FLAP prevents the enzyme from accessing its substrate, a mechanism distinct from active-site inhibition (e.g., Zileuton).

Enzymatic Conversion Steps

Once AA is presented, 5-LOX catalyzes two sequential reactions:

-

Oxygenation: AA is converted to 5-HpETE (5-hydroperoxyeicosatetraenoic acid).[1][2]

-

Dehydration: 5-HpETE is converted to the unstable epoxide LTA4 (Leukotriene A4).

From LTA4, the pathway bifurcates based on the available downstream enzymes (LTA4 Hydrolase or LTC4 Synthase).

The Resolution Switch: 12-LOX and 15-LOX

While 5-LOX drives inflammation via leukotrienes, 12-LOX and 15-LOX are crucial for transcellular biosynthesis of Lipoxins.[1]

-

Lipoxin A4 (LXA4): Generated when 15-HpETE (from 15-LOX in epithelial cells) is acted upon by 5-LOX in neutrophils. This "handshake" between cell types signals the resolution phase of inflammation.

Visualization: The LOX Signaling Architecture

Figure 1: The Arachidonic Acid cascade emphasizing the pivotal role of FLAP and the bifurcation into pro-inflammatory (Red) and pro-resolving (Green) mediators.[1]

Key Metabolites and Pathophysiology[3][4][5][6]

Understanding the specific biological output of these enzymes is vital for selecting the correct biomarkers in drug development.

| Metabolite | Primary Enzyme | Receptor Target | Physiological Function | Clinical Relevance |

| LTB4 | LTA4 Hydrolase | BLT1, BLT2 | Potent neutrophil chemoattractant; adhesion. | COPD, Cystic Fibrosis, RA. |

| LTC4/D4/E4 | LTC4 Synthase | CysLT1, CysLT2 | Smooth muscle contraction; vascular permeability. | Asthma, Allergic Rhinitis. |

| 12-HETE | 12-LOX | GPR31 | Platelet aggregation; vasoconstriction. | Hypertension, Thrombosis. |

| Lipoxin A4 | 5-LOX + 15-LOX | ALX/FPR2 | Inhibits neutrophil recruitment; stimulates macrophage efferocytosis. | Resolution of inflammation.[3][4] |

Technical Note: LTA4 is chemically unstable (half-life < 3 seconds at physiological pH). In assays, it rapidly hydrolyzes non-enzymatically into biological inactive 6-trans-LTB4 isomers if not processed immediately by downstream enzymes.

Experimental Methodology: 5-LOX Activity Assay

The following protocol is designed for the spectrophotometric determination of 5-LOX activity. Unlike ELISA kits which measure end-point metabolites, this kinetic assay allows for the calculation of reaction velocity (

Principle: The conversion of Arachidonic Acid results in the formation of a conjugated diene structure in 5-HpETE, which absorbs light strongly at 234 nm .

Reagents and Preparation

-

Buffer: 50 mM Tris-HCl, 2 mM CaCl2, 2 mM ATP, pH 7.5. (Calcium is strictly required for 5-LOX activity).

-

Substrate Stock: 10 mM Arachidonic Acid (AA) in ethanol. Store under nitrogen at -80°C to prevent auto-oxidation.

-

Enzyme Source: Recombinant human 5-LOX or leukocyte lysates (100,000 x g supernatant).

Protocol Steps

-

Blanking: Add 980 µL of Assay Buffer to a quartz cuvette. Zero the spectrophotometer at 234 nm.[5][6]

-

Enzyme Addition: Add 10-20 µL of Enzyme source. Incubate for 2 minutes at 25°C to allow thermal equilibration.

-

Substrate Initiation: Add 10 µL of AA substrate (Final concentration: 100 µM).

-

Measurement: Immediately monitor the increase in Absorbance (234 nm) for 5–10 minutes.

-

Quantification: Calculate specific activity using the molar extinction coefficient of 5-HpETE (

).

Troubleshooting & Optimization

-

Lag Phase: A lag phase of 30-60 seconds is common. This is due to the requirement for lipid hydroperoxide "tone" to activate the Fe(III) state of the enzyme. Tip: Adding 1-2 µM of 13-HpODE can eliminate this lag.

-

Micelle Formation: AA forms micelles above critical concentrations (~60 µM). Ensure your kinetic studies operate in the linear range or account for micellar kinetics.

-

Interference: Many drug candidates absorb at 234 nm. Always run a "Compound + Buffer + AA" control to subtract background absorbance.

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the kinetic determination of 5-LOX activity.

Pharmacological Intervention: FLAP vs. Direct Inhibition

Drug development has historically struggled with this pathway. Understanding the distinction between FLAP inhibitors and direct LOX inhibitors is crucial.

Direct 5-LOX Inhibitors (e.g., Zileuton)

-

Mechanism: Chelates the active site iron or acts as a redox decoy.

-

Drawbacks: High potency often requires high dosing; risk of liver toxicity; potential to shunt AA toward the COX pathway (increasing prostaglandins).

FLAP Inhibitors (e.g., MK-886, GSK2190915)

-

Mechanism: Bind to FLAP in the nuclear membrane, preventing the transfer of AA to 5-LOX.

-

Advantage: "Upstream" inhibition that does not interfere with the catalytic machinery directly, potentially offering a better safety profile.

-

Development Challenge: FLAP structure varies significantly between species. Compounds potent in rodent models often fail in human trials due to lack of binding affinity (Speciation). Self-validating check: Always verify FLAP inhibitors in human whole blood assays (HWB) rather than just recombinant protein assays to account for plasma protein binding (often >99%).

References

-

Gilbert, N. C., et al. (2011). Conversion of human 5-lipoxygenase to a 15-lipoxygenase by a point mutation to mimic phosphorylation at Serine-663.[7] National Institutes of Health.

-

Hofmann, B., & Steinhilber, D. (2013). 5-Lipoxygenase: regulation and novel inhibitors. Expert Opinion on Therapeutic Patents.

-

Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents.

-

Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature.

-

Protocol Source: Lipoxygenase Activity Assay Kit Technical Bulletin. Sigma-Aldrich.

Sources

- 1. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. protocols.io [protocols.io]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. Conversion of human 5-lipoxygenase to a 15-lipoxygenase by a point mutation to mimic phosphorylation at Serine-663 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytochrome P450 Pathway and Arachidonic Acid Metabolites

Introduction: The Third Branch of Eicosanoid Biology

For researchers, scientists, and drug development professionals, a deep understanding of cellular signaling pathways is paramount. Among the most intricate and impactful of these is the metabolism of arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to prostaglandins and leukotrienes respectively, are well-characterized, a "third branch" of this cascade, driven by the cytochrome P450 (CYP) superfamily of enzymes, offers a frontier of therapeutic opportunity and biological complexity.[1]

This guide provides a comprehensive exploration of the CYP-mediated metabolism of arachidonic acid, delving into the enzymatic processes, the resulting bioactive lipid mediators, and their profound physiological and pathophysiological roles. We will move beyond a simple recitation of facts to explain the causality behind experimental choices and provide actionable protocols, empowering researchers to confidently navigate this dynamic field.

Chapter 1: The Core Enzymology - CYP-Mediated Oxidation of Arachidonic Acid

The cytochrome P450 superfamily consists of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds.[2] In the context of arachidonic acid, specific CYP isoforms catalyze two primary types of reactions: epoxidation and hydroxylation. These reactions are not random; they are highly regio- and stereospecific, giving rise to a diverse family of bioactive eicosanoids with often opposing biological activities.[3][4]

Epoxygenase Pathway: The Genesis of Epoxyeicosatrienoic Acids (EETs)

CYP epoxygenases, primarily members of the CYP2C and CYP2J subfamilies, catalyze the epoxidation of the four double bonds of arachidonic acid.[1] This results in the formation of four regioisomeric epoxyeicosatrienoic acids (EETs):

-

5,6-EET

-

8,9-EET

-

11,12-EET

-

14,15-EET

These EETs are potent signaling molecules involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[5][6] Their synthesis is a critical step in maintaining cardiovascular homeostasis.

The initial enzymatic step involves the activation of molecular oxygen by the heme iron of the CYP enzyme. This activated oxygen is then transferred to one of the double bonds of arachidonic acid, forming an epoxide ring. The choice of which double bond to epoxidize is determined by the specific CYP isoform, highlighting the exquisite control exerted by these enzymes.

Hydroxylase Pathway: The Formation of Hydroxyeicosatetraenoic Acids (HETEs)

In contrast to the epoxygenase pathway, CYP hydroxylases, predominantly from the CYP4A and CYP4F families, introduce a hydroxyl group at various positions on the arachidonic acid molecule.[1] This leads to the production of a range of hydroxyeicosatetraenoic acids (HETEs).

The most physiologically significant of these is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.[4][7] Other HETEs, such as 19-HETE, are also produced and may have distinct biological activities.[8] The hydroxylation reaction also proceeds via an activated oxygen species at the enzyme's active site, but in this case, a C-H bond is targeted for oxidation rather than a C=C double bond.

The Yin and Yang of CYP-Derived Eicosanoids

A central theme in the biology of CYP-mediated arachidonic acid metabolism is the opposing actions of its products. EETs are generally considered to be beneficial, promoting vasodilation and reducing inflammation.[4][5] Conversely, 20-HETE is a powerful vasoconstrictor and is implicated in the pathogenesis of hypertension and other cardiovascular diseases.[4][9] This delicate balance between the epoxygenase and hydroxylase pathways is crucial for maintaining physiological homeostasis.

Chapter 2: The Bioactive Metabolites - Structure, Function, and Signaling

The biological effects of CYP-derived arachidonic acid metabolites are mediated through their interaction with specific cellular targets, including ion channels, receptors, and transcription factors. Understanding these signaling pathways is key to deciphering their physiological roles and identifying potential therapeutic targets.

Epoxyeicosatrienoic Acids (EETs): Vasodilators and Anti-inflammatory Mediators

EETs are potent vasodilators, acting directly on vascular smooth muscle cells to cause relaxation.[4] This effect is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation.[4]

Beyond their effects on vascular tone, EETs possess significant anti-inflammatory properties. They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

The signaling mechanisms of EETs are complex and can involve both receptor-mediated and intracellular pathways.[11][12] While specific high-affinity receptors for EETs have yet to be definitively identified, evidence suggests the involvement of G-protein coupled receptors.[5]

20-HETE: A Potent Vasoconstrictor and Pro-inflammatory Molecule

In stark contrast to the EETs, 20-HETE is a potent vasoconstrictor.[4] It acts by inhibiting BKCa channels in vascular smooth muscle cells, leading to depolarization and contraction.[9] This action contributes to the regulation of vascular tone and blood pressure.[13][14]

Furthermore, 20-HETE has been implicated in promoting inflammation and oxidative stress.[15] It can stimulate the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to endothelial dysfunction and vascular remodeling.[15] The signaling pathways of 20-HETE involve the activation of various protein kinases and transcription factors. A G-protein coupled receptor, GPR75, has been identified as a receptor for 20-HETE.[15][16]

Other HETEs: Emerging Roles in Physiology and Disease

While 20-HETE is the most studied of the CYP-derived HETEs, other regioisomers also exhibit biological activity. For instance, 16(R)-HETE has been shown to suppress the activation of human polymorphonuclear leukocytes, suggesting a potential anti-inflammatory role.[17] Further research is needed to fully elucidate the functions of the diverse array of HETEs produced by the CYP pathway.

Chapter 3: Regulation and Dysregulation - The Pathway in Health and Disease

The activity of the CYP-arachidonic acid pathway is tightly regulated under normal physiological conditions. However, dysregulation of this pathway is increasingly being recognized as a key contributor to a variety of diseases, including cardiovascular disorders, inflammation, and cancer.

Cardiovascular Disease

The opposing effects of EETs and 20-HETE on vascular tone make this pathway a critical regulator of blood pressure.[4] An imbalance, with an overproduction of 20-HETE or a deficiency in EETs, can lead to hypertension.[9] Furthermore, 20-HETE has been implicated in the pathogenesis of stroke and myocardial infarction.[14] Conversely, enhancing the levels of EETs has shown therapeutic promise in preclinical models of cardiovascular disease.[6]

Inflammation

The anti-inflammatory properties of EETs and the pro-inflammatory actions of 20-HETE place the CYP pathway at the heart of the inflammatory response.[4][9] Dysregulation of this pathway can contribute to chronic inflammatory conditions. Modulating the activity of specific CYP enzymes or the downstream signaling of their metabolites represents a novel therapeutic strategy for inflammatory diseases.

Cancer

Emerging evidence suggests a role for the CYP-arachidonic acid pathway in cancer.[18][19] Some CYP enzymes are involved in the metabolic activation of procarcinogens.[20][21] Moreover, metabolites like 20-HETE have been shown to promote tumor angiogenesis and progression.[22] The expression and activity of CYP enzymes can be altered in the tumor microenvironment, potentially influencing cancer development and the response to chemotherapy.[18]

Chapter 4: Methodologies for Studying the CYP-Arachidonic Acid Pathway

Investigating the intricacies of this pathway requires a sophisticated and multi-faceted experimental approach. As a Senior Application Scientist, the rationale behind each methodological choice is as critical as the protocol itself. Here, we detail self-validating systems for key experiments.

In Vitro Enzyme Assays: Characterizing CYP Isoform Specificity

Rationale: The first step in understanding the role of a specific CYP isoform is to determine its substrate specificity and catalytic activity towards arachidonic acid. This is typically achieved using in vitro assays with recombinant CYP enzymes. The choice of expression system (e.g., baculovirus-infected insect cells or E. coli) is crucial for obtaining active and properly folded enzymes.

Protocol: In Vitro Incubation of Arachidonic Acid with Recombinant CYP Enzymes

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a final volume of 100 µL of 100 mM potassium phosphate buffer (pH 7.2):

-

Recombinant CYP enzyme (e.g., CYP2C9, CYP4A11) at a predetermined optimal concentration.

-

Cytochrome P450 reductase (CPR) at a molar ratio to CYP that ensures efficient electron transfer.

-

[1-¹⁴C]-Arachidonic acid (or a non-radiolabeled standard) at a concentration range to determine kinetic parameters.

-

-

Initiation of Reaction: Add NADPH to a final concentration of 1 mM to initiate the reaction. NADPH provides the reducing equivalents necessary for the CYP catalytic cycle.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

-

Termination and Extraction: Stop the reaction by adding an equal volume of acidified acetonitrile (e.g., with 1% acetic acid). This precipitates the proteins and protonates the fatty acid metabolites, facilitating their extraction. Vortex and centrifuge to pellet the protein.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with water to remove polar impurities. Elute the metabolites with methanol or ethyl acetate.

-

Analysis: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis by HPLC or LC-MS/MS.

Cell-Based Assays: Probing Pathway Activity in a Physiological Context

Rationale: While in vitro assays are essential for characterizing enzyme function, they lack the complexity of a cellular environment. Cell-based assays allow for the investigation of the entire pathway, from the release of arachidonic acid from membrane phospholipids to the production and secretion of metabolites. The choice of cell line is critical and should be based on the expression of the CYP isoforms of interest.

Protocol: Measurement of CYP-Derived Metabolites in Cultured Cells

-

Cell Culture: Culture the cells of interest (e.g., endothelial cells, renal proximal tubule cells) to near confluency in appropriate growth medium.

-

Stimulation: Replace the growth medium with a serum-free medium containing the desired stimulus. This could be a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid, or a specific agonist for a receptor known to activate phospholipase A2.

-

Incubation: Incubate the cells for a predetermined time at 37°C.

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction and Analysis: Perform solid-phase extraction and subsequent analysis of the metabolites as described in the in vitro assay protocol. It is crucial to include internal standards to correct for extraction efficiency and instrument variability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Metabolite Analysis

Rationale: LC-MS/MS is the analytical technique of choice for the identification and quantification of CYP-derived arachidonic acid metabolites.[23] Its high sensitivity and specificity allow for the detection of low-abundance metabolites in complex biological matrices. The choice of ionization mode (typically negative electrospray ionization) and the optimization of MS/MS transitions are critical for achieving accurate and reliable results.

Protocol: LC-MS/MS Analysis of EETs and HETEs

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the different regioisomers of EETs and HETEs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

Quantification: Generate a calibration curve using authentic standards to quantify the concentration of each metabolite in the sample.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| EETs | 319.2 | Varies by isomer |

| 20-HETE | 319.2 | 245.2 |

| d8-EETs (Internal Standard) | 327.2 | Varies by isomer |

| d6-20-HETE (Internal Standard) | 325.2 | 251.2 |

Self-Validation: The use of stable isotope-labeled internal standards for each class of analyte is a cornerstone of a self-validating protocol. These standards co-elute with the endogenous analytes and experience the same extraction and ionization efficiencies, ensuring accurate quantification.

Chapter 5: Visualizing the Complexity - Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

The Cytochrome P450-Arachidonic Acid Metabolic Pathway

Caption: Overview of the CYP-mediated metabolism of arachidonic acid.

Experimental Workflow for Metabolite Analysis

Caption: A typical workflow for the analysis of CYP-AA metabolites.

Conclusion: A Pathway of Promise

The cytochrome P450 pathway of arachidonic acid metabolism represents a complex and elegant system of cellular signaling. The delicate balance between the production of vasodilatory and anti-inflammatory EETs and the vasoconstrictor and pro-inflammatory 20-HETE is critical for maintaining health. Dysregulation of this pathway is a key contributor to a range of diseases, making it a promising area for therapeutic intervention.

For researchers and drug development professionals, a thorough understanding of the enzymology, signaling pathways, and analytical methodologies is essential for unlocking the full potential of this "third branch" of eicosanoid biology. The insights and protocols provided in this guide are intended to serve as a valuable resource for those seeking to explore this exciting and rapidly evolving field.

References

-

Kroetz, D. L., & Zeldin, D. C. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Current opinion in lipidology, 13(3), 273–283. [Link]

-

Capdevila, J. H., Falck, J. R., & Harris, R. C. (2000). Cytochrome P450 and arachidonic acid bioactivation. Molecular and cellular aspects. The Journal of lipid research, 41(2), 163–181. [Link]

-